N,N,2-Trimethyl-2H-indazol-3-amine
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Overview
Description
N,N,2-Trimethyl-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-2H-indazol-3-amine typically involves the methylation of 2H-indazole derivatives. One common method includes the reaction of 2H-indazole with methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-2H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,2-Trimethyl-2H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound can induce apoptosis in cancer cells by modulating the p53/MDM2 pathway, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
Similar Compounds
N,N,2,3-Trimethyl-2H-indazol-6-amine: Another methylated indazole derivative with similar synthetic routes and applications.
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: A compound with additional chloropyrimidine substitution, used in the synthesis of pharmaceutical agents.
Uniqueness
N,N,2-Trimethyl-2H-indazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
918903-31-8 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,2-trimethylindazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)10-8-6-4-5-7-9(8)11-13(10)3/h4-7H,1-3H3 |
InChI Key |
RQSHGICJDBHLLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)N(C)C |
Origin of Product |
United States |
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